WZ3146 is a novel compound designed as a selective inhibitor of mutant epidermal growth factor receptors (EGFRs), particularly targeting mutations associated with resistance to existing therapies. It exhibits a high degree of selectivity for specific mutant forms of EGFR, including the L858R and T790M mutations, which are common in non-small cell lung cancer. The compound operates through irreversible binding to the active form of the EGFR, thus inhibiting its kinase activity and subsequent signaling pathways critical for tumor proliferation and survival .
The molecule contains a pyrimidine ring, a structural feature found in many known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research could explore if WZ-3146 possesses inhibitory activity against specific kinases .
The acrylamide moiety present in WZ-3146 has been linked to antiproliferative activity in some studies. This suggests potential for investigating its effects on cell growth and division, particularly in cancer cells .
The structure of WZ-3146 could be a starting point for the design of new ligands targeting specific proteins or receptors. These ligands could be useful as research tools to study biological processes or as potential drug candidates .
WZ3146 functions primarily through covalent modification of the cysteine residue in the ATP-binding site of the mutant EGFR. The compound's structure includes an acrylamide moiety that reacts with the thiol group of cysteine, forming a stable covalent bond. This mechanism effectively inhibits the kinase activity of EGFR, preventing downstream signaling that leads to cell proliferation and survival. The potency of WZ3146 against various EGFR mutants has been quantified with IC50 values ranging from 2 nM to over 2,700 nM depending on the specific mutation .
WZ3146 has demonstrated significant biological activity in various studies:
The synthesis of WZ3146 involves a multi-step chemical process that typically includes:
WZ3146 is primarily explored for its applications in cancer therapy, particularly for treating non-small cell lung cancers with resistant EGFR mutations. Its ability to selectively inhibit these mutations positions it as a promising candidate for overcoming resistance seen with first-generation EGFR inhibitors like gefitinib and erlotinib. Additionally, its potential anti-allergic properties open avenues for research into treatments for allergic conditions .
Interaction studies have revealed that WZ3146 selectively targets mutant forms of EGFR while showing limited activity against wild-type receptors. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies using kinome screening have demonstrated that WZ3146 exhibits potent inhibition against several kinases with similar cysteine residues but maintains greater selectivity for mutant EGFRs compared to other compounds in its class .
Several compounds are structurally or functionally similar to WZ3146, particularly within the category of EGFR inhibitors:
WZ3146's unique feature lies in its irreversible binding mechanism coupled with high selectivity for specific mutant forms of EGFR, making it a valuable addition to targeted cancer therapies aimed at overcoming resistance.
WZ3146 possesses the molecular formula C24H25ClN6O2 with a molecular weight of 464.95 grams per mole [1] [3] [7]. The compound is registered under the Chemical Abstracts Service number 1214265-56-1 [3] [4] [7]. The systematic chemical name for WZ3146 is N-[3-[[5-chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]-2-propenamide [8] [25]. This precise molecular composition reflects the complex heterocyclic structure characteristic of modern kinase inhibitors designed for selective epidermal growth factor receptor targeting .
WZ3146 exists as a crystalline solid with an off-white to white appearance at room temperature [4] [22]. The compound exhibits a density of 1.318 grams per cubic centimeter [4] [8]. The predicted pKa value for WZ3146 is 12.78±0.70, indicating its basic character under physiological conditions [4] [8]. This relatively high pKa value suggests that the compound exists predominantly in its protonated form at physiological pH, which can influence its cellular uptake and distribution characteristics [4].
The molecular structure contains multiple nitrogen-containing heterocycles that contribute to its physicochemical properties . The presence of the chlorinated pyrimidine core and the methylpiperazine moiety significantly influences the compound's lipophilicity and membrane permeability characteristics . These structural features are specifically designed to optimize binding affinity while maintaining selectivity for mutant epidermal growth factor receptor variants [13] [15].
Parameter | Value | Conditions |
---|---|---|
Dimethyl sulfoxide solubility | ≥23.25 mg/mL | With gentle warming [1] [4] |
Dimethyl sulfoxide solubility | 62.5 mg/mL | Ultrasonic and warming to 60°C [22] [23] |
Dimethyl sulfoxide solubility | 93 mg/mL | At 25°C [23] |
Ethanol solubility | ~30 mg/mL | Room temperature [18] |
Dimethylformamide solubility | ~30 mg/mL | Room temperature [18] |
Ethanol:PBS (1:3) solubility | ~0.25 mg/mL | pH 7.2 [18] |
Water solubility | No data available | - |
The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where solubility can be enhanced through gentle warming or ultrasonic treatment [1] [4] [22]. The variable solubility values reported in dimethyl sulfoxide likely reflect different preparation methods and measurement conditions [22] [23]. WZ3146 shows moderate solubility in ethanol and dimethylformamide but limited aqueous solubility, which is typical for lipophilic kinase inhibitors [18].
Stability studies indicate that WZ3146 remains stable when stored as a powder at -20°C for up to three years or at 4°C for two years [21] [23]. In solution form, the compound maintains stability for six months at -80°C or one month at -20°C [21] [23]. The compound demonstrates chemical stability under normal storage conditions but should be protected from strong acids, strong bases, strong oxidizing agents, and strong reducing agents [18].
The pyrimidine ring system forms the central scaffold of WZ3146, serving as the primary anchor for binding to the adenosine triphosphate-binding site of epidermal growth factor receptor kinases [13]. This heterocyclic core is chlorinated at the 5-position, which creates a critical interaction point with the gatekeeper residue in mutant epidermal growth factor receptor variants [13] [15]. The pyrimidine ring adopts a planar conformation that facilitates optimal π-π stacking interactions with aromatic residues in the kinase active site [13].
The 2-position of the pyrimidine core is substituted with an aniline derivative containing a 4-(4-methylpiperazin-1-yl) substituent [3] [25]. This substitution pattern creates a bidentate hydrogen bonding interaction with the hinge region residue Met793 in the kinase active site [13] [15]. The electron-withdrawing nature of the chlorine substituent at the 5-position modulates the electronic properties of the pyrimidine ring, enhancing binding affinity for mutant receptor variants while reducing affinity for wild-type receptors [13] [15].
The acrylamide moiety represents the reactive warhead responsible for irreversible covalent bond formation with cysteine 797 in the epidermal growth factor receptor kinase domain [13] [15]. This electrophilic functional group undergoes nucleophilic attack by the thiol group of cysteine 797, resulting in stable covalent adduct formation [13]. Mass spectrometry analysis has confirmed stoichiometric addition of one WZ3146 molecule to the protein, with tandem mass spectrometry identifying cysteine 797 as the specific site of modification [13] [15].
The acrylamide warhead is connected to the pyrimidine core through a phenolic linker that positions the reactive group optimally for covalent bond formation [13] [15]. The linking phenyl ring adopts a perpendicular orientation relative to the pyrimidine core, which juxtaposes the acrylamide with the cysteine thiol for efficient covalent bond formation [13]. This geometric arrangement is crucial for the compound's irreversible inhibitory mechanism and contributes significantly to its prolonged duration of action [13] [15].
The 4-methylpiperazine substituent attached to the aniline ring provides essential pharmacophoric features that contribute to both binding affinity and selectivity [3] [8] [25]. This saturated heterocyclic system adopts a chair conformation that projects the methyl group into a hydrophobic pocket within the kinase active site [13]. The basic nitrogen atoms in the piperazine ring can participate in electrostatic interactions with negatively charged residues or water-mediated hydrogen bonding networks .
The methylpiperazine moiety also influences the compound's physicochemical properties, contributing to its overall lipophilicity and membrane permeability characteristics . The presence of the basic nitrogen centers affects the compound's ionization state under physiological conditions, which can impact cellular uptake and distribution [4]. Structural modifications to this region have been shown to significantly alter both potency and selectivity profiles in related compounds [13] [15].
The chlorine atom at the 5-position of the pyrimidine ring plays a crucial role in determining the compound's selectivity for mutant epidermal growth factor receptor variants over wild-type receptors [13] [15]. This halogen substituent forms favorable van der Waals contacts with the mutant gatekeeper residue methionine 790 in drug-resistant receptor variants [13]. The hydrophobic nature of the chlorine-methionine interaction contributes significantly to the enhanced potency observed against T790M mutant receptors [13] [15].
The electron-withdrawing effect of the chlorine substituent modulates the electronic distribution within the pyrimidine ring system, affecting both hydrogen bonding capabilities and π-electron density [13]. This electronic modulation is essential for achieving the optimal balance between binding affinity and selectivity that characterizes WZ3146's pharmacological profile [13] [15]. Removal or substitution of this chlorine atom has been shown to significantly reduce both potency and selectivity in structure-activity relationship studies [13] [15].
The pharmacophore of WZ3146 encompasses several critical structural elements that collectively determine its biological activity and selectivity profile [13] [15]. The anilinopyrimidine core functions as the primary binding motif, forming essential hydrogen bonding interactions with the hinge region of the kinase active site [13]. The chlorinated pyrimidine system serves as both a hydrogen bond acceptor and a hydrophobic interaction partner with the gatekeeper residue [13] [15].
Pharmacophore Feature | Structural Element | Binding Interaction |
---|---|---|
Hinge binder | Anilinopyrimidine core | Bidentate hydrogen bonding with Met793 [13] |
Gatekeeper contact | 5-chloropyrimidine | Van der Waals interaction with Met790 [13] |
Covalent warhead | Acrylamide group | Covalent bond formation with Cys797 [13] [15] |
Selectivity determinant | Methylpiperazine moiety | Hydrophobic pocket binding |
Linker region | Phenoxy bridge | Optimal geometric positioning [13] |
The acrylamide warhead represents the most distinctive pharmacophore feature, enabling irreversible enzyme inactivation through covalent bond formation [13] [15]. The geometric relationship between the hinge-binding elements and the reactive warhead is precisely optimized to ensure efficient covalent modification while maintaining specificity for the target kinase [13]. The methylpiperazine substituent provides additional binding interactions that enhance both affinity and selectivity [13].
WZ3146 belongs to a closely related series of pyrimidine-based epidermal growth factor receptor inhibitors that includes WZ4002 and WZ8040 [13] [15]. These compounds share the common anilinopyrimidine scaffold and acrylamide warhead but differ in their substituent patterns, leading to distinct pharmacological profiles [13] [15]. All three compounds demonstrate enhanced potency against mutant receptor variants compared to clinical-stage inhibitors such as HKI-272 [13] [15].
Compound | EGFR L858R IC50 | EGFR T790M IC50 | Selectivity Features |
---|---|---|---|
WZ3146 | 2 nM [3] [17] | 14 nM [3] | Basic selectivity profile [13] |
WZ4002 | 2 nM [13] | - | Enhanced selectivity due to ortho-methoxy group [13] [15] |
WZ8040 | 2 nM [13] | - | Intermediate selectivity profile [13] |
WZ4002 exhibits superior selectivity compared to WZ3146 due to the presence of an ortho-methoxy group at the C2-aniline substituent [13] [15]. This methoxy group provides steric hindrance that reduces binding to off-target kinases, particularly TEC-family kinases and JAK3, which possess bulkier residues at positions corresponding to Leu792 in epidermal growth factor receptor [13] [15]. The methoxy substituent in WZ4002 extends toward Leu792 and Pro794 in the hinge region, creating unfavorable steric interactions with tyrosine in JAK3 and phenylalanine in TEC-family kinases [13] [15].
WZ3146 demonstrates comparable potency to its analogs against mutant receptor variants but shows less selectivity against wild-type receptors and off-target kinases [13] [15]. Kinome screening studies revealed that WZ3146 inhibits several kinases possessing cysteine residues at positions equivalent to Cys797, including a subset of TEC-family kinases [13] [15]. This broader kinase inhibition profile may contribute to different toxicity and efficacy characteristics compared to more selective analogs [13] [15].
The selectivity of WZ3146 for mutant epidermal growth factor receptor variants over wild-type receptors is primarily determined by specific structural interactions with the gatekeeper residue [13] [15]. The T790M mutation replaces the smaller threonine residue with the larger, more hydrophobic methionine, creating a more favorable binding environment for the chlorinated pyrimidine core [13] [15]. The hydrophobic interaction between the chlorine substituent and methionine 790 contributes significantly to the enhanced potency against resistant receptor variants [13] [15].
The compound demonstrates 3-100-fold reduced potency against wild-type epidermal growth factor receptor compared to mutant variants, reflecting the importance of the gatekeeper interaction for binding affinity [13] [15]. Crystal structure analysis reveals that the chlorine substituent makes direct contact with the mutant gatekeeper residue, while the geometry is less favorable for interaction with the wild-type threonine [13]. This selectivity mechanism allows WZ3146 to preferentially target drug-resistant receptor variants while sparing normal cellular functions [13] [15].